3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula C₇H₅Cl₂NO₄S and a molecular weight of approximately 270.09 g/mol. It features a sulfonyl group (-SO₂Cl) attached to a chlorinated aromatic ring, specifically at the 3-position, with a methyl group at the 4-position and a nitro group at the 5-position. This compound is characterized by its high boiling point of 366.5 ºC and density of 1.625 g/cm³ . It is classified as hazardous, causing severe skin burns and eye damage upon contact .
There is no documented information regarding the mechanism of action of CMNSC in any biological system.
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (also known as Cl-MNBsCl) primarily finds application as a versatile building block in organic synthesis. Its reactivity as a sulfonyl chloride enables the introduction of the 3-chloro-4-methyl-5-nitrobenzenesulfonyl (Cl-MNBs) group onto various organic molecules. This functional group can serve diverse purposes:
Cl-MNBsCl can be used to protect amines by forming a sulfonamide bond. This temporary protection strategy allows for selective manipulation of other functionalities within the molecule while the amine remains unreactive. The Cl-MNBs group can be readily removed under specific conditions to regenerate the free amine [].
The Cl-MNBs group can act as a good leaving group in various substitution reactions. This property allows for the selective displacement of the Cl-MNBs group by other nucleophiles, enabling the introduction of new functionalities onto the molecule [].
Due to the presence of the electron-withdrawing nitro group, the Cl-MNBs group exhibits interesting biological properties. This has led to its exploration in the field of medicinal chemistry:
Recent research suggests potential applications of Cl-MNBs derivatives in material science:
The synthesis of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride typically involves:
These steps may vary based on specific laboratory conditions and desired yields.
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is primarily used in:
Interaction studies involving 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride focus on its reactivity with various nucleophiles, including:
These interactions are crucial for understanding its potential applications in drug development and biochemical assays .
Similar compounds include:
Compound Name | CAS Number | Similarity Score |
---|---|---|
3-Chloro-4-nitrobenzenesulfonyl chloride | 64835-30-9 | 0.99 |
2-Chloro-5-nitrobenzenesulfonyl chloride | 4533-95-3 | 0.91 |
2,6-Dichloro-3-nitrobenzenesulfonyl chloride | 276702-53-5 | 0.90 |
2-Chloro-4-nitrobenzenesulfonyl chloride | 20201-03-0 | 0.88 |
2-Methyl-5-nitrobenzenesulfonyl chloride | 121-02-8 | 0.79 |
The uniqueness of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties compared to these similar compounds .